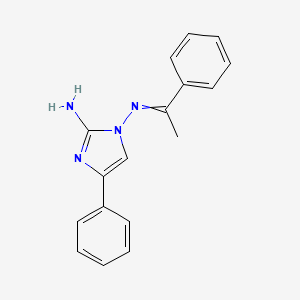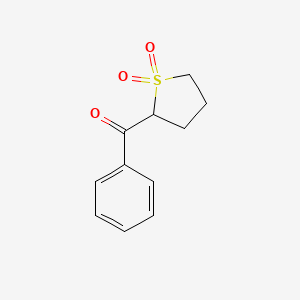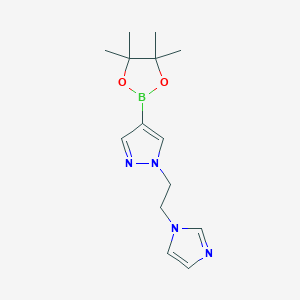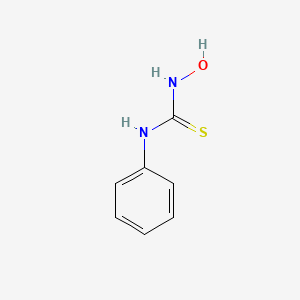
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
Méthodes De Préparation
The synthesis of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Analyse Des Réactions Chimiques
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Applications De Recherche Scientifique
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine can be compared with other imidazole derivatives such as:
1-Phenylimidazole: Known for its antifungal properties.
2-Phenylimidazole: Used in the synthesis of pharmaceuticals.
4-(1H-Imidazol-1-yl)phenol: Known for its antimicrobial activity
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazole derivatives.
Propriétés
Numéro CAS |
19933-44-9 |
|---|---|
Formule moléculaire |
C17H16N4 |
Poids moléculaire |
276.34 g/mol |
Nom IUPAC |
4-phenyl-1-(1-phenylethylideneamino)imidazol-2-amine |
InChI |
InChI=1S/C17H16N4/c1-13(14-8-4-2-5-9-14)20-21-12-16(19-17(21)18)15-10-6-3-7-11-15/h2-12H,1H3,(H2,18,19) |
Clé InChI |
QNCBONWPFHRQCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN1C=C(N=C1N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)







![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)

![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)


